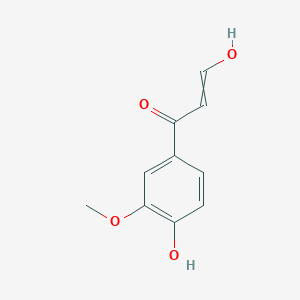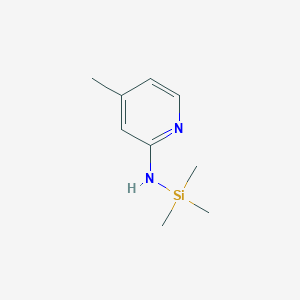
2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a trimethylsilyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- typically involves the reaction of 2-pyridinamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Pyridinamine+Trimethylsilyl chloride→2-Pyridinamine, 4-methyl-N-(trimethylsilyl)-+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be employed in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. They can be explored for their pharmacological properties and used in the development of new drugs.
Industry: In the industrial sector, 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing for selective reactions at other positions on the molecule. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
2-Pyridinamine, 4-methyl-: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
2-Pyridinamine, N-(trimethylsilyl)-: Lacks the methyl group at the 4-position, affecting its chemical properties.
4-Pyridinamine, N-(trimethylsilyl)-: Lacks the amino group at the 2-position, leading to different reactivity.
Uniqueness: 2-Pyridinamine, 4-methyl-N-(trimethylsilyl)- is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various synthetic and research applications.
Propriétés
Numéro CAS |
173603-44-6 |
|---|---|
Formule moléculaire |
C9H16N2Si |
Poids moléculaire |
180.32 g/mol |
Nom IUPAC |
4-methyl-N-trimethylsilylpyridin-2-amine |
InChI |
InChI=1S/C9H16N2Si/c1-8-5-6-10-9(7-8)11-12(2,3)4/h5-7H,1-4H3,(H,10,11) |
Clé InChI |
PFKLNZRNTHAPRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


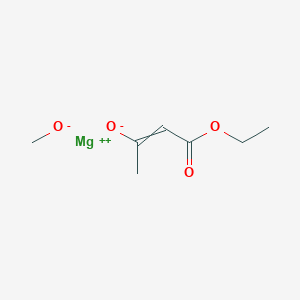
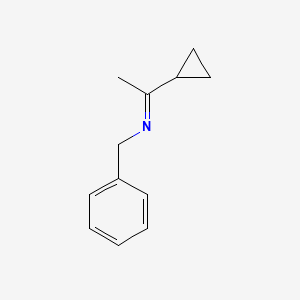
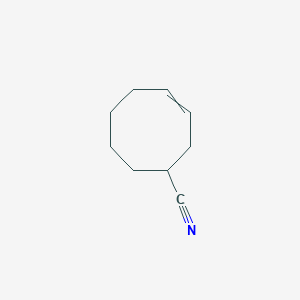
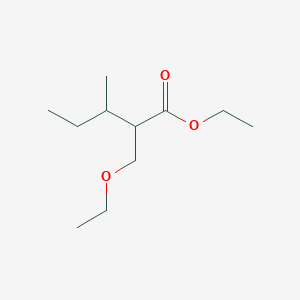
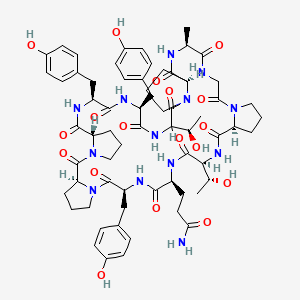
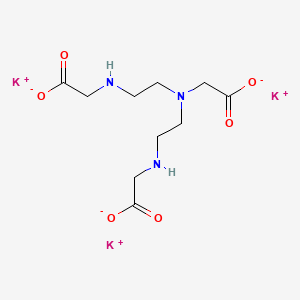
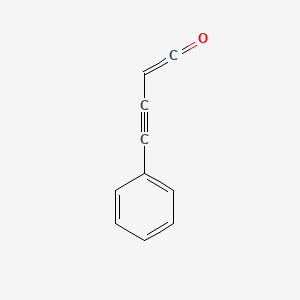
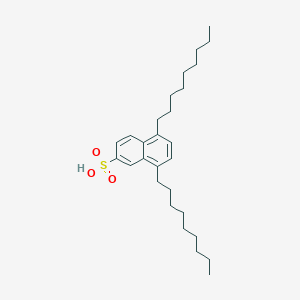
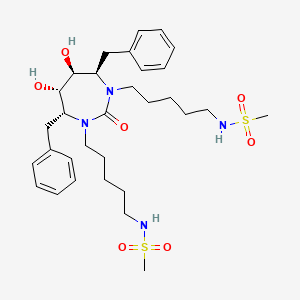
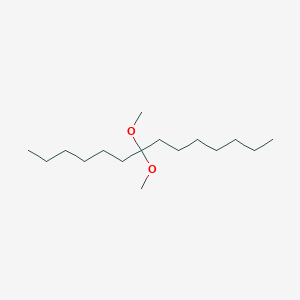
![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
